4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that features a benzimidazole ring substituted with an amino group and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with butanal, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The hydroxyl group in the butanol side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
- Oxidation products include nitro-substituted benzimidazoles.
- Reduction products include hydrogenated benzimidazole derivatives.
- Substitution reactions yield various alkylated or sulfonated derivatives .
Scientific Research Applications
4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 2-(4-aminophenyl)-1H-benzimidazol-5-amine
- 4-(1H-benzimidazol-2-yl)benzaldehyde
Comparison: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is unique due to its butanol side chain, which imparts distinct physicochemical properties compared to similar compounds. This structural feature enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDKOMSASKISIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.